molecular formula C12H11NO2S B13935336 Methyl 2-amino-4-(2-thienyl)benzoate

Methyl 2-amino-4-(2-thienyl)benzoate

Cat. No.: B13935336
M. Wt: 233.29 g/mol
InChI Key: UDKOHPOUZRPIFK-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(2-thienyl)benzoate is a benzoic acid derivative featuring a methyl ester group, an amino substituent at the 2-position, and a 2-thienyl moiety at the 4-position of the benzene ring. The thienyl group introduces π-conjugation and electron-rich characteristics, which may influence its reactivity and interactions in biological systems.

Properties

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

methyl 2-amino-4-thiophen-2-ylbenzoate

InChI

InChI=1S/C12H11NO2S/c1-15-12(14)9-5-4-8(7-10(9)13)11-3-2-6-16-11/h2-7H,13H2,1H3

InChI Key

UDKOHPOUZRPIFK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=CS2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(2-thienyl)benzoate typically involves the esterification of 2-amino-4-(2-thienyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(2-thienyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Alcohol derivatives of this compound.

    Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

Methyl 2-amino-4-(2-thienyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(2-thienyl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thienyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 2-amino-4-(2-thienyl)benzoate with structurally related compounds, focusing on molecular properties, synthesis, and biological/toxicological profiles:

Compound Name Structure Molecular Weight (g/mol) Key Properties Applications/Significance
This compound Benzoate ester with 2-amino and 4-(2-thienyl) groups ~257.3 (estimated) Likely moderate solubility in organic solvents; potential for hydrogen bonding Pharmaceutical intermediate (hypothetical, based on amino and thienyl motifs)
Methyl benzoate Simple methyl ester of benzoic acid 136.15 MP: -12°C; low toxicity; used in fragrances and cosmetics Cosmetic ingredient; low dermal irritation
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid Benzoic acid with 2-methylthiazole substituent 219.26 MP: 139.5–140°C; high thermal stability Medicinal chemistry (heterocyclic bioisostere)
Methyl 4-acetamido-2-hydroxybenzoate Benzoate ester with 4-acetamido and 2-hydroxy groups 209.20 Synthesized via acetylation; hydroxyl group enhances polarity Intermediate for drug synthesis (e.g., chlorinated derivatives)
Methyl 2-Methoxy-4-[(4-methoxyphenyl)amino]benzoate Benzoate ester with 2-methoxy and 4-anilino groups 287.31 CAS: 1644060-61-6; synthesized via aromatic amination Potential use in dyes or pharmaceuticals (anilino group)
2-Amino-4-(methoxycarbonyl)benzoic acid Benzoic acid with 2-amino and 4-methoxycarbonyl groups 195.17 CAS: 85743-02-8; polar due to carboxylic acid and amino groups Building block for peptidomimetics or metal-chelating agents

Key Observations:

Structural Influence on Properties: The thienyl group in the target compound distinguishes it from simpler alkyl benzoates (e.g., methyl benzoate) by enhancing π-stacking capabilities and electronic complexity, which may improve binding in biological targets .

Synthetic Routes :

  • Methyl benzoate derivatives are typically synthesized via esterification (e.g., Fischer-Speier) or nucleophilic aromatic substitution. The thienyl group in the target compound may be introduced via Suzuki-Miyaura coupling or direct electrophilic substitution .

Toxicity and Safety: Simple alkyl benzoates (e.g., methyl, ethyl) exhibit low acute toxicity but may cause mild dermal irritation . The amino and thienyl groups in the target compound could alter toxicity profiles, necessitating specific safety evaluations.

Applications: Thiazole- and thiophene-containing analogs (e.g., 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid) are often explored in drug discovery due to their bioisosteric relevance . The target compound’s amino-thienyl motif may similarly position it as a candidate for kinase inhibitors or antimicrobial agents.

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